1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- Aromatic protons :
- Benzimidazole H7: δ 8.2–8.4 (singlet, 1H)
- Phenyl group protons: δ 7.3–7.8 (multiplet, 4H)
- Imidazole protons: δ 7.1 (singlet, 2H)
- Methyl group : δ 2.6 (singlet, 3H)
- Chloro effect : Deshielding observed at H4 (δ 7.9) due to electron withdrawal.
¹³C NMR (100 MHz, DMSO-d₆) :
- Benzimidazole C2: δ 150.2 (amide-like carbon)
- Imidazole C2: δ 137.8
- Chlorinated carbon (C5): δ 128.5
- Methyl carbon: δ 21.3
Infrared (IR) Absorption Profile
| Bond/Vibration | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (benzimidazole) | 3400–3200 (broad) |
| C=N (imidazole) | 1600–1580 |
| C-Cl stretch | 750–700 |
| C-H bend (methyl) | 1380–1360 |
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) :
- Molecular ion : m/z 321.77 (M⁺, low intensity)
- Major fragments :
- m/z 286.1 (M⁺ – Cl)
- m/z 198.0 (benzimidazole + methyl)
- m/z 119.0 (imidazole-phenyl ion)
Properties
CAS No. |
824394-93-6 |
|---|---|
Molecular Formula |
C17H13ClN4 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C17H13ClN4/c1-10-8-14-15(9-13(10)18)22-17(21-14)12-5-3-2-4-11(12)16-19-6-7-20-16/h2-9H,1H3,(H,19,20)(H,21,22) |
InChI Key |
SIXDHKHXPCLBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(N2)C3=CC=CC=C3C4=NC=CN4 |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Reaction Conditions for Synthesis
| Parameter | Condition |
|---|---|
| Starting materials | 2-(1H-imidazol-2-yl)aniline, 5-chloro-6-methyl-1H-benzo[d]imidazole |
| Solvent | DMSO or DMF |
| Catalyst | Acid catalyst or metal catalyst |
| Temperature | 100–150 °C |
| Reaction time | Several hours (4–12 h) |
| Yield | Moderate to high (40–80%) |
Laboratory-Scale Preparation Method
A representative laboratory procedure adapted from benzimidazole synthesis literature involves:
- Mixing equimolar amounts of 2-(1H-imidazol-2-yl)aniline and 5-chloro-6-methyl-1H-benzo[d]imidazole in DMSO.
- Adding a catalytic amount of an acid catalyst such as ammonium chloride or polyphosphoric acid.
- Heating the mixture under reflux for several hours.
- Monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic layer is dried over sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography using petroleum ether/ethyl acetate mixtures to afford the target compound as a solid.
Industrial Production Methods
For industrial-scale synthesis, the process is optimized for efficiency and yield:
- Continuous Flow Reactors: These allow precise control over reaction parameters such as temperature, pressure, and residence time, improving reproducibility and scalability.
- Automated Systems: Automation reduces human error and increases throughput.
- Optimization: Reaction conditions are fine-tuned, including catalyst concentration, solvent choice, and temperature, to maximize yield and purity.
- Purification: Industrial purification may involve crystallization or preparative chromatography adapted for large volumes.
Alternative Synthetic Approaches
Several alternative methods for benzimidazole derivatives synthesis can be adapted for this compound:
- Condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acids: This classical method can be modified to include substituted anilines bearing the imidazolyl group.
- Microwave-assisted synthesis: Accelerates reaction times and can improve yields.
- Catalyst-free or green chemistry approaches: Using water as solvent or solid-supported catalysts to reduce environmental impact.
Analytical Characterization of the Synthesized Compound
The synthesized 1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl- is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies functional groups.
- Melting Point Determination: Assesses purity and physical properties.
Table 2: Typical Analytical Data
| Technique | Data/Observation |
|---|---|
| ^1H NMR (DMSO-d6) | Signals corresponding to benzimidazole and imidazole protons |
| ^13C NMR | Carbon signals consistent with substituted benzimidazole |
| MS (ESI) | Molecular ion peak at m/z ~309 (M+H)+ |
| IR (KBr) | Bands for N-H, C=N, C-Cl, and aromatic C-H |
| Melting Point | Typically >250 °C (depends on purity) |
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization of substituted anilines | Uses 2-(1H-imidazol-2-yl)aniline and substituted benzimidazole precursors | High specificity, moderate to high yield | Requires elevated temperature and catalysts |
| Condensation with aldehydes or acids | Classical benzimidazole synthesis adapted | Simple, widely used | May require long reaction times |
| Microwave-assisted synthesis | Rapid reaction, energy efficient | Short reaction times, good yields | Requires specialized equipment |
| Continuous flow industrial synthesis | Automated, scalable | High throughput, reproducible | High initial setup cost |
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The benzimidazole scaffold is widely modified for diverse applications. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
Predicted properties (based on structural analogs):
| Property | Target Compound | 2-n-Butyl-5-Cl Analogue | MK-3903 |
|---|---|---|---|
| Molecular Weight | ~340 g/mol | ~380 g/mol | ~450 g/mol |
| logP | ~3.5 (moderate lipophilicity) | ~4.2 | ~2.8 (carboxylate lowers logP) |
| pKa | ~4.9 (imidazole NH) | ~5.1 (sulfonamide) | ~3.5 (carboxylic acid) |
| Solubility | Low (polar imidazole may offset) | Moderate (sulfonyl group) | High (ionizable carboxyl) |
Biological Activity
1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl- is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C16H11ClN4, and it has a molecular weight of 294.74 g/mol. This compound is characterized by a benzimidazole core fused with an imidazole ring, which contributes to its diverse biological activities, including antimicrobial, antifungal, and anticancer effects .
Chemical Structure and Properties
The structural features of 1H-benzimidazole derivatives often dictate their biological activity. The presence of chlorine and methyl groups enhances chemical reactivity and influences pharmacokinetic properties. The compound's unique structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H11ClN4 |
| Molecular Weight | 294.74 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activities
1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl- exhibits various biological activities:
Antimicrobial Activity
Studies have shown that benzimidazole derivatives possess significant antimicrobial properties. In particular, this compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values indicating potent activity .
Antifungal Activity
The compound also shows antifungal activity against pathogens like Candida albicans and Aspergillus niger. Research indicates that certain derivatives exhibit moderate antifungal effects, suggesting potential for therapeutic applications in treating fungal infections .
Anticancer Activity
The anticancer properties of this compound have been extensively studied. It has been shown to inhibit DNA topoisomerase activity, which is crucial for DNA replication and cell division. In vitro studies on cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma) have revealed that the compound induces cytotoxicity, leading to apoptosis in cancer cells .
The biological activity of 1H-benzimidazole derivatives often involves the following mechanisms:
- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their function.
- DNA Interaction : It interferes with DNA topoisomerases, disrupting DNA replication.
- Induction of Apoptosis : The compound can induce apoptosis through mitochondrial pathways by disturbing membrane potential and releasing pro-apoptotic factors like cytochrome c .
Case Studies
Several studies have focused on the synthesis and evaluation of 1H-benzimidazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple derivatives of benzimidazole and evaluated their biological activities. The findings indicated that compounds with specific substituents exhibited enhanced antiproliferative activity against cancer cell lines .
- Antimicrobial Screening : Another study highlighted the antimicrobial efficacy of various benzimidazole derivatives against clinically relevant bacterial strains. The results showed promising MIC values that suggest potential for development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
